bis(2-isocyanatoethyl) carbonate

Description

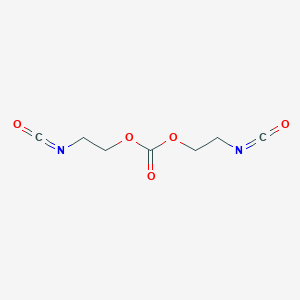

bis(2-isocyanatoethyl) carbonate (CAS: 13025-29-1) is a carbonate ester containing two isocyanatoethyl functional groups. Its molecular formula is C₇H₈N₂O₅, with a molecular weight of 200.17 g/mol . The compound is highly reactive due to the presence of isocyanate (-NCO) groups, which participate in polyaddition reactions, making it valuable in polymer chemistry, particularly in polyurethane synthesis.

Properties

CAS No. |

13025-29-1 |

|---|---|

Molecular Formula |

C7H8N2O5 |

Molecular Weight |

200.15 g/mol |

IUPAC Name |

bis(2-isocyanatoethyl) carbonate |

InChI |

InChI=1S/C7H8N2O5/c10-5-8-1-3-13-7(12)14-4-2-9-6-11/h1-4H2 |

InChI Key |

DZYFUUQMKQBVBY-UHFFFAOYSA-N |

SMILES |

C(COC(=O)OCCN=C=O)N=C=O |

Canonical SMILES |

C(COC(=O)OCCN=C=O)N=C=O |

Other CAS No. |

13025-29-1 |

Pictograms |

Irritant |

Synonyms |

Bis(2-isocyanatoethyl) carbonate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-isocyanato-, carbonate (2:1) (ester) typically involves the reaction of ethanol with phosgene to form ethyl chloroformate, which is then reacted with an isocyanate compound. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of ethanol, 2-isocyanato-, carbonate (2:1) (ester) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents can also play a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: bis(2-isocyanatoethyl) carbonate can undergo various chemical reactions, including:

Hydrolysis: Reaction with water to form ethanol and carbon dioxide.

Aminolysis: Reaction with amines to form urea derivatives.

Alcoholysis: Reaction with alcohols to form carbonate esters.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.

Aminolysis: Requires amines and may be catalyzed by acids or bases.

Alcoholysis: Involves alcohols and may require a catalyst such as an acid or base.

Major Products Formed:

Hydrolysis: Ethanol and carbon dioxide.

Aminolysis: Urea derivatives.

Alcoholysis: Carbonate esters.

Scientific Research Applications

bis(2-isocyanatoethyl) carbonate has several scientific research applications, including:

Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

Materials Science: Utilized in the production of polymers and other advanced materials.

Industrial Chemistry: Employed in the manufacture of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of ethanol, 2-isocyanato-, carbonate (2:1) (ester) involves its reactivity with nucleophiles such as water, amines, and alcohols. The isocyanate group is highly reactive and can form stable bonds with these nucleophiles, leading to the formation of various derivatives. The carbonate group can also participate in reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Key Properties :

- Toxicity : Oral and dermal LD₅₀ values in rats are 1830 µL/kg and >12 mL/kg , respectively, classifying it as a poison by ingestion and skin contact .

- Decomposition: When heated, it emits toxic nitrogen oxides (NOₓ) .

- Applications : Primarily used in crosslinking agents for coatings, adhesives, and elastomers due to its dual isocyanate functionality.

Comparison with Similar Compounds

Structural Analogs: Carbonate Esters with Different Substituents

Table 1: Structural and Physical Properties Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| bis(2-isocyanatoethyl) carbonate | 13025-29-1 | C₇H₈N₂O₅ | 200.17 | Isocyanatoethyl | Not reported | Not reported |

| bis(2-phenoxyethyl) carbonate | 22855-36-3 | C₁₇H₁₈O₅ | 302.33 | Phenoxyethyl | 434.1 | 1.173 |

| di(2-ethylhexyl) carbonate | 14858-73-2 | C₁₇H₃₄O₃ | 286.45 | 2-ethylhexyl | Not reported | 0.923 (at 20°C) |

| bis(2-methoxyethyl) carbonate | 626-84-6 | C₇H₁₄O₅ | 178.18 | Methoxyethyl | Not reported | Not reported |

| bis(2-chloroethyl) carbonate | 623-97-2 | C₅H₈Cl₂O₃ | 187.02 | Chloroethyl | Not reported | Not reported |

Key Observations :

- Reactivity: this compound is more reactive than non-isocyanate analogs due to its -NCO groups, enabling urethane/urea bond formation .

- Thermal Stability: bis(2-phenoxyethyl) carbonate has a high boiling point (434.1°C) due to aromatic phenoxy groups, whereas aliphatic analogs like di(2-ethylhexyl) carbonate exhibit lower density and volatility .

- Substituent Effects : Chloroethyl (bis(2-chloroethyl) carbonate) and methoxyethyl groups reduce molecular weight and alter solubility compared to isocyanatoethyl derivatives .

Functional Group Analogs: Other Isocyanate-Containing Compounds

Table 2: Functional Group Comparison

| Compound Name | CAS | Molecular Formula | Key Functional Groups | Toxicity (Oral LD₅₀, Rat) | Applications |

|---|---|---|---|---|---|

| This compound | 13025-29-1 | C₇H₈N₂O₅ | Isocyanate, carbonate | 1830 µL/kg | Polyurethane crosslinker |

| methylene bisphenyl isocyanate | 101-68-8 | C₁₅H₁₀N₂O₂ | Isocyanate, aromatic | Not reported | Rigid foams, adhesives |

| 1,6-diisocyanatohexane (HDI) | 822-06-0 | C₈H₁₂N₂O₂ | Aliphatic isocyanate | 746 mg/kg | Automotive coatings |

Key Observations :

- Reactivity : Aromatic isocyanates (e.g., methylene bisphenyl isocyanate) exhibit slower reaction kinetics than aliphatic derivatives like this compound, which is advantageous in UV-stable coatings .

- Toxicity : HDI has a lower oral LD₅₀ (746 mg/kg ) than this compound, indicating higher acute toxicity .

Research Findings and Data

- Synthetic Utility: this compound’s dual isocyanate groups enable the formation of highly crosslinked polymers with improved mechanical properties compared to mono-isocyanates like HDI .

- Safety: Its decomposition products (NOₓ) necessitate stringent handling protocols compared to non-isocyanate carbonates like di(2-ethylhexyl) carbonate, which lacks such hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.